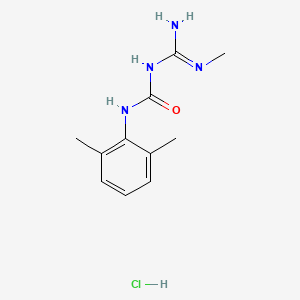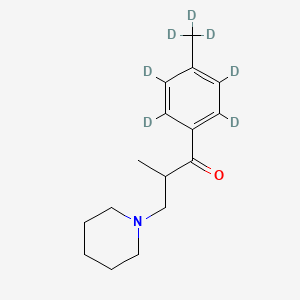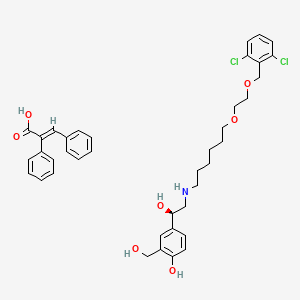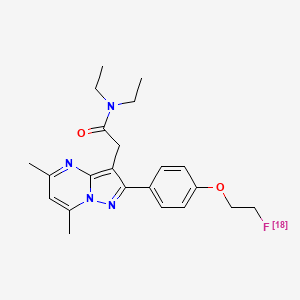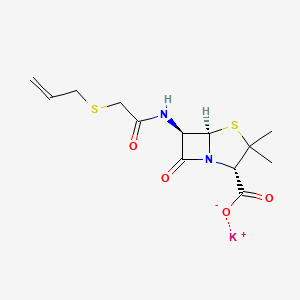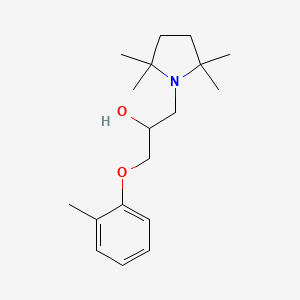
Lotucaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lotucaine is a chemical compound with the molecular formula C18H29NO2 . It is known for its local anesthetic properties and is used in various medical and dental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with 2-methylphenoxy methyl chloride. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the product meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: Lotucaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Lotucaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of local anesthetics and their mechanisms.
Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.
Medicine: Employed as a local anesthetic in dental and minor surgical procedures.
Industry: Utilized in the formulation of topical anesthetic creams and gels
Mecanismo De Acción
Lotucaine exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This action results in the numbing of the targeted area, providing local anesthesia. The molecular targets of this compound include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .
Comparación Con Compuestos Similares
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Bupivacaine: Known for its prolonged anesthetic effects and used in epidural anesthesia
Uniqueness of Lotucaine: this compound is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its tetramethylated cyclic amine structure allows for effective membrane stabilization and nerve signal inhibition, making it a valuable compound in both medical and research settings .
Propiedades
Número CAS |
48187-15-1 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
Clave InChI |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Números CAS relacionados |
23875-59-4 (mono-hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




